molecular formula C15H21N7O3 B2612156 2-(4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide CAS No. 898408-76-9

2-(4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide

Cat. No. B2612156
CAS RN: 898408-76-9
M. Wt: 347.379
InChI Key: KJMCWDPAPLEGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide” is a complex organic molecule. It contains several functional groups including an allyl group, a methyl group, a piperazine ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The compound has a molecular formula of C18H19N5O3S .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.329 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be predicted using computational methods .

Scientific Research Applications

Asymmetric Synthesis and Transformation to Functionalized Piperazines

Researchers have explored asymmetric synthesis techniques to create functionalized piperazines, indicating the interest in piperazine derivatives for their potential utility in developing pharmaceuticals and other chemicals. For example, Dekeukeleire et al. (2012) investigated the asymmetric synthesis of 4-formyl-1-(ω-haloalkyl)-β-lactams and their transformation into novel piperazine derivatives, showcasing the versatility of piperazine-based compounds in organic synthesis Dekeukeleire et al., 2012.

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds derived from similar chemical frameworks has been reported. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, including piperazine and morpholine methanimines, demonstrating the compound's potential applications in creating new heterocyclic molecules with possible pharmaceutical activities Abu‐Hashem et al., 2020.

Discovery of Clinical Candidates

The development of clinical candidates based on piperazine derivatives illustrates the compound's relevance in drug discovery. Shibuya et al. (2018) discovered an aqueous-soluble acyl-CoA:cholesterol O-acyltransferase-1 inhibitor, highlighting the therapeutic potential of piperazine-based compounds in treating diseases associated with ACAT-1 overexpression Shibuya et al., 2018.

Development of Antagonist Ligands

Piperazine derivatives have been used to develop selective antagonist ligands for receptors, such as A2B adenosine receptors, indicating their utility in pharmacological research to modulate receptor activity. Baraldi et al. (2004) synthesized MRE 2029-F20, a selective antagonist ligand for human A2B adenosine receptors, demonstrating the compound's application in pharmacological characterization Baraldi et al., 2004.

properties

IUPAC Name

2-[4-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O3/c1-3-4-22-11-12(19(2)15(25)18-13(11)24)17-14(22)21-7-5-20(6-8-21)9-10(16)23/h3H,1,4-9H2,2H3,(H2,16,23)(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMCWDPAPLEGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16812868

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.